17-Dimethylaminogeldanamycin is a synthetic derivative of geldanamycin, a natural antibiotic produced by the bacterium Streptomyces hygroscopicus. This compound has gained attention for its potential as an anticancer agent due to its ability to inhibit heat shock protein 90, a chaperone protein involved in the stabilization and function of many oncogenic proteins. The modification at the 17th position enhances its solubility and biological activity compared to its parent compound.
17-Dimethylaminogeldanamycin is classified as an ansamycin antibiotic and belongs to a broader class of compounds known for their ability to interfere with the function of heat shock proteins. It is synthesized through chemical modifications of naturally occurring geldanamycin, which is primarily sourced from Streptomyces hygroscopicus. The compound's structure includes a dimethylamino group that contributes to its enhanced solubility and potency in biological systems.
The synthesis of 17-dimethylaminogeldanamycin typically involves several key steps:
The molecular formula of 17-dimethylaminogeldanamycin is , with a molecular weight of approximately 482.55 g/mol. Its structure features a complex polycyclic framework characteristic of ansamycins, with specific modifications at the 17th carbon that enhance its pharmacological properties.
Key structural elements include:
17-Dimethylaminogeldanamycin primarily acts through its interaction with heat shock protein 90. The mechanism involves:
The compound also participates in redox reactions due to its quinone structure, which can generate reactive oxygen species, contributing to its cytotoxic effects against cancer cells.
The mechanism of action for 17-dimethylaminogeldanamycin involves several key steps:
This process ultimately leads to apoptosis in cancer cells, making it a promising candidate for targeted cancer therapies .
17-Dimethylaminogeldanamycin has been investigated extensively for its potential applications in:
Clinical trials are ongoing to evaluate its efficacy and safety profiles in human subjects, aiming to establish it as a viable therapeutic option in oncology .
17-DMAG is a semi-synthetic derivative of the natural ansamycin antibiotic geldanamycin, characterized by specific modifications at the C17 position. While geldanamycin possesses a methoxy group (-OCH₃) at C17, 17-DMAG features a dimethylaminoethylamino substituent (-NH-CH₂-CH₂-N(CH₃)₂) at this position [1] [5]. This structural alteration profoundly impacts biological activity and physicochemical behavior. The geldanamycin macrocycle retains its core benzoquinone ansamycin structure in 17-DMAG, including the conjugated carbonyl systems essential for Hsp90 binding [3]. X-ray crystallography (PDB: 1OSF) confirms that both compounds occupy the N-terminal ATP-binding pocket of Hsp90, but the orientation of the C17 substituent differs significantly—geldanamycin's methoxy group interacts with hydrophobic residues, whereas 17-DMAG's extended dimethylaminoethylamino chain projects into the solvent-accessible region, minimizing steric clashes and enabling additional electrostatic interactions [1] [3].
Table 1: Structural Comparison of Geldanamycin and 17-DMAG
Structural Feature | Geldanamycin | 17-DMAG | Functional Consequence |
---|---|---|---|
C17 Substituent | Methoxy (-OCH₃) | Dimethylaminoethylamino (-NH-CH₂-CH₂-N(CH₃)₂) | Enhanced water solubility and altered Hsp90 binding kinetics |
Macrocycle Amide Bond | Predominantly trans | Cis configuration stabilized upon binding | Higher binding affinity to Hsp90 |
Quinone Moiety | Present | Retained | ROS generation via redox cycling |
Crystal Structure (Hsp90) | Buried methoxy | Solvent-exposed alkylamino chain | Improved bioavailability |
The synthesis of 17-DMAG proceeds via nucleophilic substitution of geldanamycin's C17 methoxy group. Optimized protocols involve reacting geldanamycin with 2-dimethylaminoethylamine under controlled anhydrous conditions in aprotic solvents like dimethylformamide (DMF) or dichloromethane [7]. Critical parameters include:
The bioactivity of 17-DMAG arises from synergistic interactions between distinct functional groups:
17-DMAG hydrochloride exhibits superior aqueous solubility compared to first-generation Hsp90 inhibitors like 17-AAG (tanespimycin). Quantitative solubility analyses demonstrate:
Table 2: Physicochemical Properties of 17-DMAG HCl
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₃₂H₄₉ClN₄O₈ | [5] [9] |
Molecular Weight | 653.21 g/mol | [9] |
Solubility in Water | 10 mg/mL (16.2 mM) | Experimental, Calbiochem® [6] |
Solubility in DMSO | 5 mg/mL | [6] [9] |
pKa (Dimethylamino group) | Estimated 8.5–9.0 | Predictive modeling [6] |
Melting Point | >200°C (dec.) | [9] |
UV-Vis λₘₐₓ (MeOH) | 328 nm, 550 nm (shoulder) | [6] |
17-DMAG primarily inhibits the ATPase activity of Hsp90α/β isoforms by competitively occupying the N-terminal nucleotide-binding pocket. Key aspects of its target engagement include:
Binding Mechanism and Conformational Effects
Affinity and Selectivity Profiles
Downstream Signaling Consequences
Table 3: Key Molecular Targets and Affinities of 17-DMAG
Target | Affinity (IC₅₀/EC₅₀/Kd) | Functional Consequence | Validation Method |
---|---|---|---|
Hsp90α ATPase | 51 nM (GI₅₀) | Client protein degradation | NCI-60 screening [6] |
Hsp90β ATPase | 62 nM | Proteostasis disruption | Isothermal calorimetry [1] |
GRP94 | 65 nM | Reduced ER stress adaptation | ATPase assay [6] |
IKK Complex | Indirect (via Hsp90 inhibition) | Suppressed NF-κB activation | Co-IP/Western [2] [4] |
HTLV-1 Tax Stability | EC₅₀ ≈ 100 nM | Inhibition of viral oncoprotein function | Ubiquitination assay [4] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7